1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-4-carboxylic acid is a synthetic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-4-carboxylic acid typically involves multiple stepsCommon reagents used in these reactions include dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), and zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reaction conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-4-carboxylic acid
- 1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-5-carboxylic acid
- 1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-3-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting biological activities
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-16-9-12(14(18)19)13(15-16)22(20,21)17-7-6-10-4-2-3-5-11(10)8-17/h2-5,9H,6-8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBOZGAVEXKSDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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